molecular formula C22H32Cl2N2O4 B1675136 Lorglumide CAS No. 97964-56-2

Lorglumide

Cat. No.: B1675136
CAS No.: 97964-56-2
M. Wt: 459.4 g/mol
InChI Key: IEKOTSCYBBDIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of lorglumide involves several steps, starting with the preparation of the key intermediate, 3,4-dichlorobenzoyl chloride. This intermediate is then reacted with N,N-dipentyl-α-glutamine to form this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Lorglumide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

Lorglumide, a potent cholecystokinin (CCK) receptor antagonist, has garnered attention for its diverse biological activities, particularly in relation to pancreatic function and appetite regulation. This article reviews the key findings from various studies, highlighting the compound's mechanisms of action, effects on pancreatic secretion, and implications for appetite control.

This compound functions primarily as a competitive antagonist at the CCK_1 receptor, which plays a crucial role in mediating pancreatic exocrine secretion and appetite regulation. The compound has been shown to displace the concentration-response curves for caerulein (a CCK analogue) to the right without affecting the maximum response, indicating competitive antagonism. The calculated pA2 value for this compound is 7.31 ± 0.45, demonstrating its potency against CCK .

Effects on Pancreatic Secretion

In Vitro Studies:

  • This compound significantly inhibited amylase release induced by caerulein in isolated pancreatic segments. However, it was ineffective against bombesin-induced amylase release .
  • The efficacy of both caerulein and bombesin in stimulating amylase release was similar, but caerulein exhibited higher potency .

In Vivo Studies:

  • Administration of this compound (5 and 10 mg/kg) in anesthetized rats resulted in a significant reduction of pancreatic exocrine secretion induced by caerulein without altering bombesin's effects .
  • Long-term administration of this compound also reduced the trophic effects of caerulein on pancreatic weight and enzyme content .

Appetite Regulation

This compound's role in appetite regulation has been investigated through various behavioral studies:

  • In an experiment involving food access frequency after a period of restricted feeding, rats injected with 10 mg/kg of this compound showed a significant increase in food access compared to controls .
  • The compound appears to modulate leptin signaling pathways; co-stimulation with leptin enhanced calcium responses in certain neuronal populations, whereas this compound treatment reduced these responses, indicating potential interference with leptin's orexigenic effects .

Case Studies and Clinical Implications

Several case studies have illustrated the potential therapeutic applications of this compound:

  • A study demonstrated that this compound effectively blocked anorectic activity induced by certain peptides, suggesting its utility in managing conditions related to appetite dysregulation .
  • Research indicated that this compound could mitigate side effects associated with other treatments by modulating gastrointestinal secretions and enhancing food intake under specific conditions .

Summary of Key Findings

Study Type Dosage Effect on Pancreatic Secretion Effect on Appetite
In Vitro5-10 mg/kgInhibition of amylase releaseN/A
In Vivo5-10 mg/kgSignificant reductionIncreased food access
Behavioral Studies10 mg/kgN/AEnhanced leptin response

Properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046961
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97964-56-2
Record name Lorglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97964-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide
Reactant of Route 2
Lorglumide
Reactant of Route 3
Reactant of Route 3
Lorglumide
Reactant of Route 4
Lorglumide
Reactant of Route 5
Lorglumide
Reactant of Route 6
Lorglumide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.